molecular formula C26H25NO6 B12497788 3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12497788
M. Wt: 447.5 g/mol
InChI Key: QSMAODFWAGUNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a complex structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and fluorenylmethanol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

    Fmoc Protection: The intermediate is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group.

    Final Coupling: The final step involves coupling the protected intermediate with an appropriate amino acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro, halo, and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during chain elongation.

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for studying structure-function relationships.

    Drug Development:

Medicine

    Diagnostic Tools: Modified peptides incorporating this compound can be used in diagnostic assays and imaging techniques.

    Therapeutics: Investigated for its potential in developing new treatments for diseases.

Industry

    Material Science: Utilized in the synthesis of novel materials with specific properties, such as biocompatibility and stability.

    Biotechnology: Employed in the production of bioconjugates and other biotechnological applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during chain elongation. Upon completion, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-tryptophan.

    Boc-Protected Amino Acids: Amino acids protected with the tert-butyloxycarbonyl (Boc) group, such as Boc-lysine and Boc-alanine.

Uniqueness

    Fmoc Group: The Fmoc group offers advantages over other protecting groups, such as ease of removal and compatibility with a wide range of reaction conditions.

    Chemical Structure: The presence of the 3,4-dimethoxyphenyl group imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions.

This article provides a comprehensive overview of 3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-12-11-16(13-24(23)32-2)22(14-25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMAODFWAGUNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.